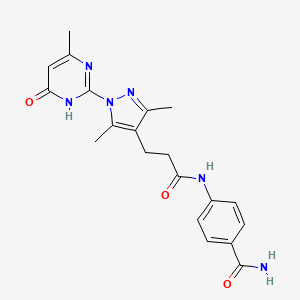![molecular formula C26H19ClFN5O4 B2738058 N-(4-fluorophenyl)-N'-[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]urea CAS No. 1029728-19-5](/img/structure/B2738058.png)
N-(4-fluorophenyl)-N'-[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorophenyl)-N'-[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of pyrazinyl urea derivatives that have been shown to exhibit promising pharmacological properties.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
N-(4-fluorophenyl)-N'-[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]urea, due to its complex structure involving fluorophenyl and dihydropyrazinyl groups, is involved in various chemical synthesis processes and studies aimed at exploring its potential as a chemical intermediary or active compound in medicinal chemistry. For example, derivatives of N,N′-Disubstituted ureas have been synthesized, showing potential as inhibitors of human soluble epoxide hydrolase, indicating a methodology for creating compounds with specific inhibitory activities (Danilov et al., 2020). Additionally, the condensation of fluorinated compounds, including those similar to the queried molecule, has been investigated for the diastereoselective formation of various fluorinated heterocycles, demonstrating the molecule's relevance in synthesizing fluorine-containing pharmaceuticals (Saloutin et al., 2000).
Antifungal and Antibacterial Properties
Research into derivatives of N-(4-fluorophenyl)-N'-[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]urea has shown promise in antifungal and antibacterial applications. Compounds with structural similarities have been evaluated for their fungitoxic action against various pathogens, illustrating the potential of these molecules in developing new antifungal agents (Mishra et al., 2000). Additionally, some N-alkyl substituted urea derivatives have demonstrated in vitro antibacterial and antifungal activities, highlighting the broad antimicrobial potential of these compounds (Zheng et al., 2010).
Molecular Imaging and Pharmacological Applications
The structure of N-(4-fluorophenyl)-N'-[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]urea lends itself to the development of molecular imaging agents, particularly in the synthesis of PET biomarkers for angiogenic processes. The ability to label such compounds with fluorine-18, for example, offers a pathway to creating diagnostic tools for various diseases by targeting specific biological pathways (Ilovich et al., 2008). Additionally, derivatives have been investigated for their central nervous system activities, demonstrating anxiolytic and muscle relaxant properties and indicating their potential use in developing new treatments for CNS disorders (Rasmussen et al., 1978).
Agricultural and Environmental Research
In the agricultural sector, studies have explored the use of urea derivatives, including compounds structurally related to the queried molecule, as biostimulants or inhibitors to enhance crop yield and reduce nitrogen losses. These investigations provide insight into the potential environmental benefits and agricultural efficiency improvements through the judicious use of such chemicals (Souza et al., 2019).
Propriétés
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19ClFN5O4/c1-14-3-9-18-23(35)19(26-31-24(32-37-26)15-4-7-17(36-2)8-5-15)12-33(25(18)29-14)13-22(34)30-16-6-10-21(28)20(27)11-16/h3-12H,13H2,1-2H3,(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUWYTMGQUQGLOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC(=C(C=C3)F)Cl)C4=NC(=NO4)C5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19ClFN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(3-Chloro-4-methylphenyl)-4,7,8-trimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2737977.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzamide](/img/structure/B2737980.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide](/img/structure/B2737983.png)




![5-Bromo-4-chloro-7-cyclopropyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B2737992.png)
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-3-pyrazol-1-ylbenzamide](/img/structure/B2737993.png)
![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2737995.png)

![2-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]methyl]furan-3-carboxylic acid](/img/structure/B2737997.png)